1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine
CAS No.:
VCID: VC14627508
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine typically involves a multi-step process. The starting materials could include 1,3-benzodioxol-5-methanol and pentan-3-amine, which are reacted with a piperazine precursor under appropriate conditions. The specific synthesis route may vary depending on the desired yield and purity of the final product. Synthesis Steps:
Potential Biological Activities
Research Findings and ChallengesResearch on 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is limited, and there is a need for comprehensive studies to understand its pharmacological profile. Challenges include the synthesis of high-purity material and the development of assays to evaluate its biological effects. Current Status:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine | ||||||||
Molecular Formula | C17H26N2O2 | ||||||||
Molecular Weight | 290.4 g/mol | ||||||||
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine | ||||||||
Standard InChI | InChI=1S/C17H26N2O2/c1-3-15(4-2)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3 | ||||||||
Standard InChIKey | AYUQXCMIQPFKMI-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CCC(CC)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | ||||||||
PubChem Compound | 741044 | ||||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume